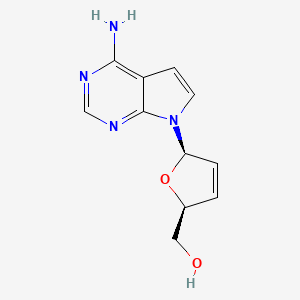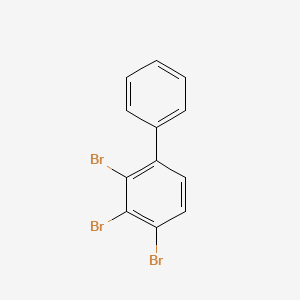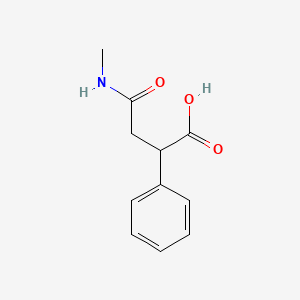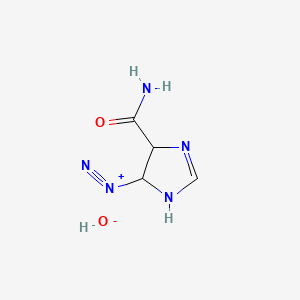
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide is a unique compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide typically involves the cyclization of amido-nitriles. One efficient method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, which have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include enzyme inhibition and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler structure without the diazonium group, widely used in pharmaceuticals and as a building block in organic synthesis.
Benzimidazole: Contains a fused benzene ring, known for its broad spectrum of biological activities.
Thiazole: Similar heterocyclic structure but with a sulfur atom, used in the synthesis of various drugs and dyes.
Uniqueness
4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide is unique due to its diazonium group, which imparts distinct reactivity and potential for diverse applications. This makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
121514-72-5 |
|---|---|
Formule moléculaire |
C4H7N5O2 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
4-carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium;hydroxide |
InChI |
InChI=1S/C4H5N5O.H2O/c5-3(10)2-4(9-6)8-1-7-2;/h1-2,4H,(H2-,5,7,8,10);1H2 |
Clé InChI |
RDVKGQQQFKQFQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(C(N1)[N+]#N)C(=O)N.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


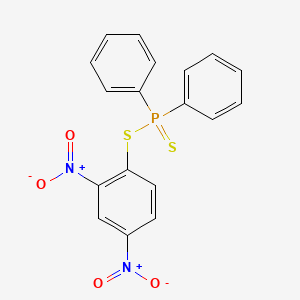
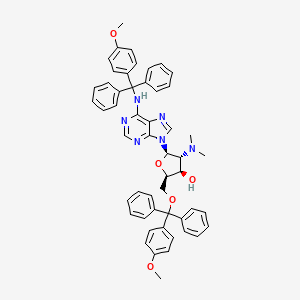

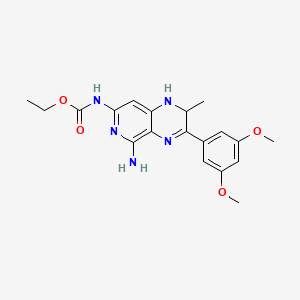
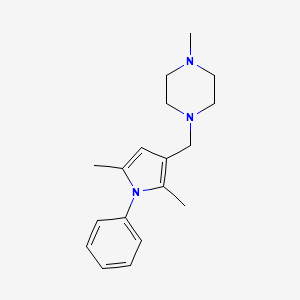
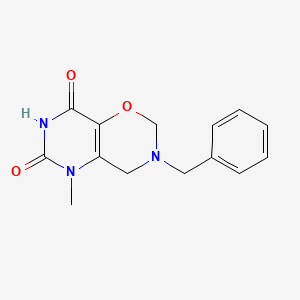
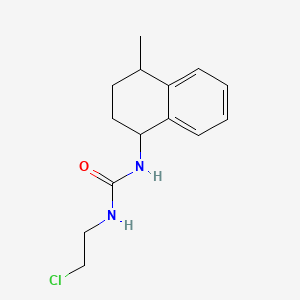

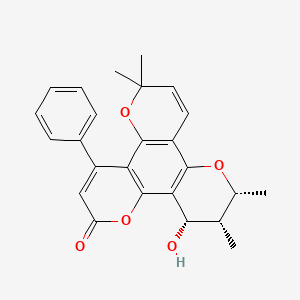
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

